molecular formula C12H14S2 B14274614 3,4'-Diethyl-2,2'-bithiophene CAS No. 135926-89-5

3,4'-Diethyl-2,2'-bithiophene

Cat. No.: B14274614
CAS No.: 135926-89-5
M. Wt: 222.4 g/mol
InChI Key: VDMYJFPOIILVRT-UHFFFAOYSA-N
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Description

3,4’-Diethyl-2,2’-bithiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom 3,4’-Diethyl-2,2’-bithiophene consists of two thiophene rings connected at the 2-position, with ethyl groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Diethyl-2,2’-bithiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene .

Industrial Production Methods: Industrial production of 3,4’-Diethyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Diethyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4’-Diethyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through its conjugated π-system. The ethyl groups enhance solubility and processability, making it suitable for various applications. In biological systems, its photophysical properties enable it to generate reactive oxygen species (ROS) upon light irradiation, which can be used for photodynamic therapy .

Comparison with Similar Compounds

3,4’-Diethyl-2,2’-bithiophene can be compared with other thiophene derivatives such as:

The unique feature of 3,4’-Diethyl-2,2’-bithiophene is the presence of ethyl groups, which improve its solubility and processability compared to other thiophene derivatives .

Properties

CAS No.

135926-89-5

Molecular Formula

C12H14S2

Molecular Weight

222.4 g/mol

IUPAC Name

3-ethyl-2-(4-ethylthiophen-2-yl)thiophene

InChI

InChI=1S/C12H14S2/c1-3-9-7-11(14-8-9)12-10(4-2)5-6-13-12/h5-8H,3-4H2,1-2H3

InChI Key

VDMYJFPOIILVRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C2=CC(=CS2)CC

Origin of Product

United States

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